molecular formula C21H20N2O5 B2666927 N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide CAS No. 888457-61-2

N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide

Cat. No.: B2666927
CAS No.: 888457-61-2
M. Wt: 380.4
InChI Key: WXDPIKTYWWFFLE-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzofuran core, a benzo[d][1,3]dioxole moiety, and a pivalamide group, which collectively contribute to its distinctive chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide typically involves a multi-step process. One common approach includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a palladium-catalyzed C-N cross-coupling reaction.

    Introduction of the Pivalamide Group: The pivalamide group can be introduced through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation step can be performed using a continuous flow reactor, which allows for precise temperature control, improved heat and mass transfer, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-21(2,3)20(25)23-17-13-6-4-5-7-14(13)28-18(17)19(24)22-12-8-9-15-16(10-12)27-11-26-15/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDPIKTYWWFFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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